
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2S and its molecular weight is 211.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride and its derivatives have been extensively explored in the field of chemical synthesis and biological evaluation for potential therapeutic applications. A notable study involves the synthesis and biological evaluation of novel compounds exhibiting selective cyclooxygenase-2 (COX-2) inhibitory properties. These compounds, including derivatives of this compound, demonstrated moderate to significant selective COX-2 inhibition, suggesting their potential in reducing side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi, Hu, Xu, & Jiang, 2012).
Metabolism and Structural Determination
Another study focused on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, closely related to this compound. Through chromatography and mass spectrometry, the main metabolite's structure was determined, revealing insights into the methylation process during metabolism, which forms specific cationic structures, shedding light on the metabolic fate of these compounds (Varynskyi & Kaplaushenko, 2020).
Novel Synthesis Routes
Research on creating novel 6-aroyl-4-(4H-triazol-3-yl)thiomorpholin-3-ones via a chemoselective hydroxymethylation process has also been reported. This synthesis route highlights the versatility of thiomorpholine derivatives in generating compounds with potential biological activities. The study emphasizes the structural uniqueness of these compounds, facilitated by their synthesis process (Krishnaraj & Muthusubramanian, 2012).
Antimicrobial Activity
Furthermore, derivatives of this compound have been evaluated for their antimicrobial properties. One study synthesized thiomorpholine derivatives and assessed their antimicrobial activity, indicating potential utility in developing new antimicrobial agents with enhanced efficacy and lower toxicity (Kardile & Kalyane, 2010).
Eigenschaften
IUPAC Name |
methyl 2-thiomorpholin-3-ylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXHRKJJIUUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CSCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

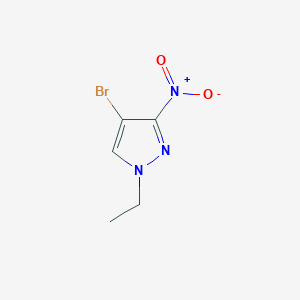
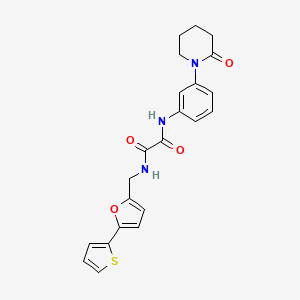

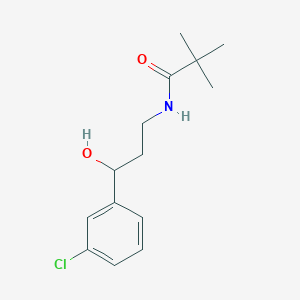
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)
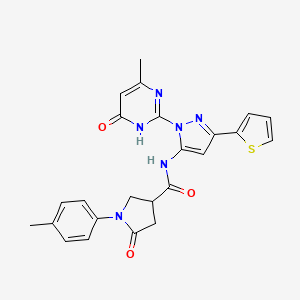
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)
![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)
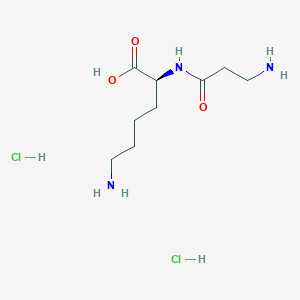
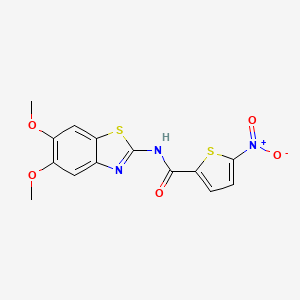
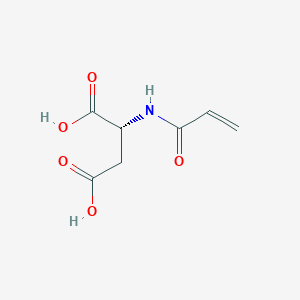
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

